molecular formula C10H16N2OS B2641830 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine CAS No. 320422-44-4

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine

Cat. No.: B2641830
CAS No.: 320422-44-4
M. Wt: 212.31
InChI Key: VJKBWGVCLNUQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine is an organic compound with the molecular formula C10H16N2OS and a molecular weight of 212.31 g/mol. This compound is known for its unique structural features, which include a thiomorpholine ring and an oxazole moiety.

Preparation Methods

The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .

Scientific Research Applications

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or bacteria . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine can be compared with other similar compounds, such as:

    4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of a thiomorpholine ring.

    4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine: This compound features a morpholine ring instead of a thiomorpholine ring.

Properties

IUPAC Name

3,5-dimethyl-4-(thiomorpholin-4-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-10(9(2)13-11-8)7-12-3-5-14-6-4-12/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKBWGVCLNUQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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